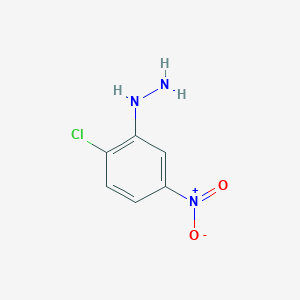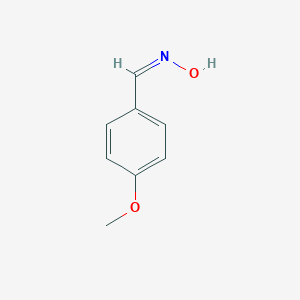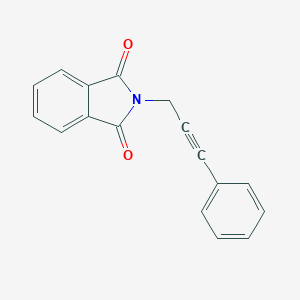
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is a chemical compound with a unique structure that includes a phenyl group attached to a propynyl chain, which is further connected to an isoindole dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione typically involves the coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents under copper(I)-catalyzed conditions . This method provides a good yield and is efficient for producing the desired compound. The reaction conditions usually involve the use of diethylzinc (Et2Zn) and a copper(I) catalyst, which facilitates the cross-coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The phenyl and propynyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-phenyl-2-propynyl)aniline
- Diethyl allyl(3-phenyl-2-propynyl)malonate
- Ethyl (3-phenyl-2-propynoyl)carbamate
Uniqueness
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is unique due to its isoindole dione core, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different core structures or functional groups.
Eigenschaften
CAS-Nummer |
4656-94-4 |
|---|---|
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27g/mol |
IUPAC-Name |
2-(3-phenylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H11NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12H2 |
InChI-Schlüssel |
QRHYSSAEQODXJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-mesityl-2-{[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B420201.png)
![Ethyl 4-amino-2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B420204.png)
![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
![2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B420206.png)
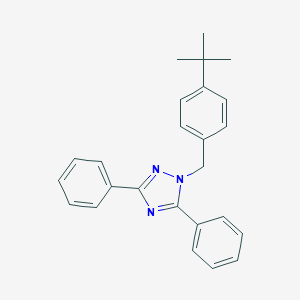
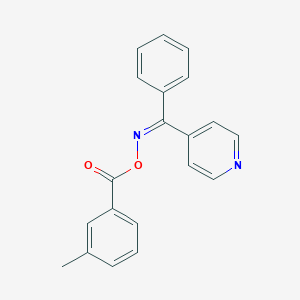
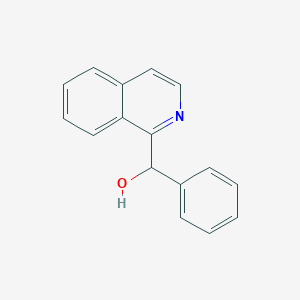
![4,5,6,7-Tetrachloro-1,1-dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B420217.png)



![2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_](/img/structure/B420225.png)
